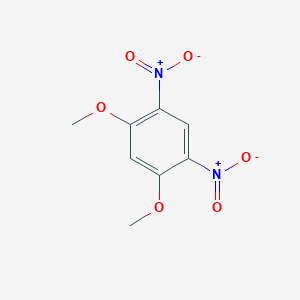

1,5-Dimethoxy-2,4-dinitrobenzene

説明

Structure

3D Structure

特性

IUPAC Name |

1,5-dimethoxy-2,4-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O6/c1-15-7-4-8(16-2)6(10(13)14)3-5(7)9(11)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNFRSLVCFFJHEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20346795 | |

| Record name | 1,5-Dimethoxy-2,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1210-96-4 | |

| Record name | 1,5-Dimethoxy-2,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,5 Dimethoxy 2,4 Dinitrobenzene

Primary Synthetic Routes and Reaction Conditions

The two principal methods for synthesizing 1,5-dimethoxy-2,4-dinitrobenzene involve the nitration of a dimethoxybenzene precursor and the etherification of a halogenated dinitrobenzene.

Nitration of 1,3-Dimethoxybenzene (B93181)

The most common laboratory synthesis of 1,5-dimethoxy-2,4-dinitrobenzene involves the dinitration of 1,3-dimethoxybenzene, also known as resorcinol (B1680541) dimethyl ether. nih.govwikipedia.org This reaction is a classic example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺), typically generated from a mixture of nitric acid and sulfuric acid, acts as the electrophile. nih.gov

The reaction proceeds in a stepwise manner. The first nitration of 1,3-dimethoxybenzene yields a mixture of mononitrated products. The two methoxy (B1213986) groups, being ortho, para-directing activators, direct the incoming nitro group primarily to the 4-position, with smaller amounts of the 2-nitro and 6-nitro isomers. The subsequent nitration of the mononitrated intermediate leads to the formation of the dinitro product. The major product of the dinitration of 1,3-dimethoxybenzene is 1,3-dimethoxy-4,6-dinitrobenzene, which is an isomer of the target compound. To obtain 1,5-dimethoxy-2,4-dinitrobenzene, the starting material must be 1,3-dimethoxybenzene, and the reaction conditions must be carefully controlled to favor the desired isomer. The nitration of 1,3-dimethoxybenzene can result in three possible mononitro compounds. However, the formation of the 2-nitro isomer is significantly hindered due to the steric hindrance from the two adjacent methoxy groups. chegg.com The major mononitro product is 1,3-dimethoxy-4-nitrobenzene. chegg.com Further nitration of this intermediate leads to 1,5-dimethoxy-2,4-dinitrobenzene.

A typical laboratory procedure involves the slow addition of a nitrating mixture (concentrated nitric acid and sulfuric acid) to a solution of 1,3-dimethoxybenzene while maintaining a low temperature to control the exothermic reaction and minimize side-product formation.

Etherification from Halogenated Dinitrobenzenes

An alternative route to 1,5-dimethoxy-2,4-dinitrobenzene is through the nucleophilic aromatic substitution (SNAAr) of a dihalogenated dinitrobenzene. A key starting material for this method is 1,5-difluoro-2,4-dinitrobenzene (B51812). The highly electronegative fluorine atoms and the electron-withdrawing nitro groups activate the benzene (B151609) ring towards nucleophilic attack.

In a documented synthesis, 1,5-dimethoxy-2,4-dinitrobenzene was successfully prepared by the reaction of 1,5-difluoro-2,4-dinitrobenzene with methanol (B129727). researchgate.net This etherification can be carried out using either a weak acid-binding agent, such as triethylamine, or a strong acid-binding agent like sodium hydroxide. researchgate.net The methoxide (B1231860) ion (CH₃O⁻), generated from methanol and a base, acts as the nucleophile, displacing the fluoride (B91410) ions.

| Starting Material | Reagents | Product | Reaction Type |

| 1,3-Dimethoxybenzene | HNO₃, H₂SO₄ | 1,5-Dimethoxy-2,4-dinitrobenzene | Electrophilic Aromatic Substitution |

| 1,5-Difluoro-2,4-dinitrobenzene | Methanol, Base (e.g., NaOH) | 1,5-Dimethoxy-2,4-dinitrobenzene | Nucleophilic Aromatic Substitution |

Regioselectivity and Isomer Control in Dinitrobenzene Synthesis

The formation of specific isomers in the synthesis of dinitrodimethoxybenzenes is a critical aspect that is dictated by the electronic and steric effects of the substituents on the aromatic ring.

Substituent Directing Effects in Electrophilic Nitration

In the electrophilic nitration of 1,3-dimethoxybenzene, the two methoxy groups are strong activating, ortho, para-directing groups. This is due to the resonance donation of electron density from the oxygen atoms to the benzene ring, which stabilizes the carbocation intermediate (the sigma complex or arenium ion) formed during the attack by the nitronium ion.

The positions ortho and para to both methoxy groups are C4, C6, and C2. The C4 and C6 positions are electronically favored for electrophilic attack. The C2 position, being situated between the two methoxy groups, is sterically hindered, making attack at this position less favorable. chegg.com Consequently, the initial nitration predominantly occurs at the C4 (and C6) position. During the second nitration, the existing methoxy and nitro groups direct the incoming second nitro group. The two methoxy groups continue to direct to the remaining ortho/para positions, while the first nitro group, a deactivating meta-director, directs to the positions meta to it. The combined directing effects lead to the formation of 1,5-dimethoxy-2,4-dinitrobenzene as a significant product.

Optimization of Reaction Parameters for Isomer Distribution

The distribution of isomers in dinitration reactions can be influenced by several reaction parameters. In the dinitration of dialkoxybenzenes, solvation effects have been shown to play a role in determining the regioselectivity. nih.govacs.org The choice of solvent can alter the solvation of the reaction intermediates, thereby influencing the relative energies of the transition states leading to different isomers. nih.govacs.org

For the nitration of 1,3-dimethoxybenzene, controlling the reaction temperature is crucial. Lower temperatures generally favor the kinetically controlled product and can help to minimize the formation of undesired isomers and over-nitrated byproducts. The rate of addition of the nitrating agent also plays a role in controlling the reaction selectivity.

Industrial and Scalable Synthesis Considerations

The transition from laboratory-scale synthesis to industrial production of 1,5-dimethoxy-2,4-dinitrobenzene requires careful consideration of safety, efficiency, cost, and environmental impact. Traditional batch nitration processes using mixed acids are associated with significant safety risks due to the highly exothermic nature of the reaction and the use of corrosive and hazardous materials. rsc.org

Modern approaches to chemical synthesis are increasingly focusing on continuous-flow microreactor technology to address these challenges. researchgate.netyoutube.com Microreactors offer several advantages for nitration reactions, including:

Enhanced Safety: The small reaction volumes and high surface-area-to-volume ratios in microreactors allow for excellent heat dissipation, significantly reducing the risk of thermal runaways. rsc.org

Improved Selectivity and Yield: Precise control over reaction parameters such as temperature, residence time, and stoichiometry in a continuous-flow system can lead to higher selectivity and yields of the desired product. researchgate.net

Scalability: The production capacity can be increased by "numbering-up" or running multiple microreactors in parallel, a concept known as scaling out. nih.gov This modular approach allows for flexible and on-demand production. youtube.com

Reduced Waste: Continuous processes can be designed to be more resource-efficient, and can incorporate strategies for waste acid recycling, thereby improving the economic and environmental profile of the synthesis. rsc.org

A continuous kilogram-scale process for the synthesis of another nitroaromatic compound, 1,3,5-trimethyl-2-nitrobenzene, has been successfully demonstrated using a microreactor system. youtube.com This provides a strong precedent for the development of a scalable and sustainable industrial process for the production of 1,5-dimethoxy-2,4-dinitrobenzene.

Chemical Reactivity and Mechanistic Investigations of 1,5 Dimethoxy 2,4 Dinitrobenzene

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic aromatic substitution (EAS) is a fundamental reaction class in organic chemistry. However, for 1,5-dimethoxy-2,4-dinitrobenzene, this pathway is significantly influenced by the electronic properties of its substituents.

Electronic Influences on Aromatic Ring Activation/Deactivation

The reactivity of a benzene (B151609) ring towards electrophiles is governed by the electron-donating or electron-withdrawing nature of its substituents. libretexts.org Activating groups increase the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. Conversely, deactivating groups decrease the electron density, rendering the ring less reactive. libretexts.orgminia.edu.eg

In 1,5-dimethoxy-2,4-dinitrobenzene, the two methoxy (B1213986) (-OCH₃) groups are activating, while the two nitro (-NO₂) groups are strongly deactivating. libretexts.orgminia.edu.eg

Nitro Groups (-NO₂): These are powerful deactivating groups. libretexts.orgminia.edu.eg The nitro group withdraws electron density from the aromatic ring through both a strong inductive effect (due to the high electronegativity of the nitrogen and oxygen atoms) and a resonance effect. libretexts.org This withdrawal of electron density significantly reduces the ring's nucleophilicity, making it much less reactive towards electrophiles. libretexts.org

Stereochemical Outcomes of Substitution Reactions

The regioselectivity of electrophilic aromatic substitution is dictated by the directing effects of the existing substituents.

Activating Groups as Ortho-, Para- Directors: Activating groups, like the methoxy groups, direct incoming electrophiles to the positions ortho and para to themselves. libretexts.orglibretexts.org This is because the resonance donation of electrons from the methoxy group enriches the electron density at these specific positions, making them more attractive to an incoming electrophile. libretexts.org

Deactivating Groups as Meta- Directors: Deactivating groups, such as the nitro groups, are typically meta-directors. libretexts.orglibretexts.org They withdraw electron density from the ortho and para positions, leaving the meta position as the least deactivated and therefore the most favorable site for electrophilic attack. rsc.org

In 1,5-dimethoxy-2,4-dinitrobenzene, the available positions for substitution are C3 and C6. The directing effects of the substituents would lead to the following predictions:

The methoxy group at C1 directs ortho to C6 and para to C4 (which is already substituted).

The methoxy group at C5 directs ortho to C4 and C6 (C4 is substituted).

The nitro group at C2 directs meta to C4 and C6 (C4 is substituted).

The nitro group at C4 directs meta to C2 and C6 (C2 is substituted).

Considering these directing effects, any potential electrophilic substitution would be strongly directed to the C6 position. However, the severe deactivation of the ring by the two nitro groups makes such a reaction highly unlikely to proceed under standard electrophilic aromatic substitution conditions.

Nucleophilic Aromatic Substitution (NAS) Reactions

The electron-deficient nature of the 1,5-dimethoxy-2,4-dinitrobenzene ring, a consequence of the two nitro groups, makes it highly susceptible to nucleophilic aromatic substitution (NAS). youtube.com This reaction pathway involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group. lumenlearning.com

Formation and Characterization of Meisenheimer Complexes

A key intermediate in many nucleophilic aromatic substitution reactions is the Meisenheimer complex. lumenlearning.comwikipedia.org This is a stable, negatively charged intermediate formed by the addition of a nucleophile to an electron-poor aromatic ring. nih.gov The stability of these complexes is enhanced by the presence of strong electron-withdrawing groups, such as nitro groups, which can delocalize the negative charge. nih.gov

The formation of a Meisenheimer complex from a dinitro-substituted benzene derivative is a well-documented phenomenon. nih.gov In the case of 1,5-dimethoxy-2,4-dinitrobenzene, a nucleophile can attack one of the carbons bearing a methoxy group. The resulting anionic sigma-complex is stabilized by the resonance delocalization of the negative charge onto the nitro groups. lumenlearning.comwikipedia.org Stable Meisenheimer complexes can often be isolated and characterized using various spectroscopic techniques, including NMR, UV-Vis, and IR spectroscopy. nih.gov

Reactivity with Various Nucleophiles (e.g., Amines)

1,5-Dimethoxy-2,4-dinitrobenzene is expected to react with a variety of nucleophiles, with amines being a common example. nih.gov In these reactions, one of the methoxy groups acts as the leaving group. The reaction of dinitrobenzene derivatives with nucleophiles like hydrazine (B178648) has been studied, demonstrating that the reaction proceeds via the addition-elimination mechanism involving a Meisenheimer-type intermediate. semanticscholar.org The rate-determining step can be either the formation of the intermediate or the departure of the leaving group, depending on the specific reactants and conditions. semanticscholar.org

For instance, the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with dimethylamine (B145610) proceeds readily at room temperature, highlighting the activating effect of the nitro groups towards nucleophilic attack. lumenlearning.com Although the leaving group in 1,5-dimethoxy-2,4-dinitrobenzene is a methoxy group rather than a halogen, the principle of activation by the nitro groups remains the same.

| Nucleophile | Product(s) | Reaction Type |

| Amines (e.g., R-NH₂) | N-substituted-5-methoxy-2,4-dinitroaniline | Nucleophilic Aromatic Substitution |

| Hydroxide (OH⁻) | 5-methoxy-2,4-dinitrophenol | Nucleophilic Aromatic Substitution |

| Alkoxides (e.g., RO⁻) | Trans-etherification products | Nucleophilic Aromatic Substitution |

Redox Chemistry of the Nitro Groups

The nitro groups of 1,5-dimethoxy-2,4-dinitrobenzene are redox-active and can undergo reduction to various other nitrogen-containing functional groups. The reduction of nitroarenes is a common and important transformation in organic synthesis.

The selective reduction of one nitro group in a polynitro compound can be challenging but is often achievable under controlled conditions. For dinitro compounds, the reduction can lead to nitroanilines. stackexchange.com The regioselectivity of the reduction can be influenced by steric hindrance and the electronic environment. stackexchange.com In some cases, the reduction of both nitro groups to form a diamine is desired. For example, the hydrogenation of 1,4-dimethoxy-2,3-dinitrobenzene (B1196538) over a palladium catalyst can yield the corresponding diamine, although these compounds can be prone to oxidation. researchgate.net

A typical method for the reduction of nitro groups is catalytic hydrogenation using a metal catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. A procedure for the reduction of a related compound, 1,2-dimethoxy-4,5-dinitrobenzene (B14551), to the corresponding diamine involves using Pd/C and H₂ in methanol (B129727) with the addition of acetic acid. It is plausible that a similar method could be applied to 1,5-dimethoxy-2,4-dinitrobenzene.

The electrochemical reduction of nitro compounds has also been studied. nih.gov This method can proceed in a stepwise manner, potentially allowing for the formation of different reduction products by controlling the electrode potential. nih.gov

| Reagent/Condition | Product(s) |

| H₂, Pd/C | 1,5-dimethoxy-2,4-diaminobenzene |

| Sn, HCl | 1,5-dimethoxy-2,4-diaminobenzene |

| Na₂S / (NH₄)₂S (Zinin Reduction) | Selective reduction to a nitroaniline |

Reduction to Amine Derivatives

The reduction of the nitro groups in 1,5-dimethoxy-2,4-dinitrobenzene to their corresponding amines is a fundamental transformation, yielding highly functionalized diamine derivatives. These products are valuable intermediates in the synthesis of various organic compounds. The reduction can be achieved using several methods, with catalytic hydrogenation being a common and effective approach.

In a typical procedure analogous to the reduction of similar dinitroaromatic compounds, 1,5-dimethoxy-2,4-dinitrobenzene can be subjected to hydrogenation. For instance, the reduction of the related isomer 1,2-dimethoxy-4,5-dinitrobenzene is accomplished using a palladium on charcoal (10% Pd/C) catalyst under a hydrogen atmosphere. The reaction is often carried out in a solvent such as methanol, with the addition of acetic acid.

A significant challenge in the synthesis and isolation of the resulting 1,5-dimethoxy-2,4-diaminobenzene is the susceptibility of the product to oxidation. Phenylenediamines, particularly those with electron-donating groups like methoxy substituents, are prone to oxidation, which can occur in the presence of air. researchgate.net This oxidation can lead to the formation of colored byproducts and complicates the purification of the desired diamine. researchgate.net To mitigate this, the diamine is often converted to a more stable salt form, such as a hydrochloride salt, by treatment with dilute hydrochloric acid after the reduction is complete. researchgate.net Alternatively, the freshly prepared diamine can be used immediately in subsequent reaction steps without isolation to prevent degradation. researchgate.net

Selective reduction of one nitro group while leaving the other intact in polynitro aromatic compounds can be a synthetic challenge. The Zinin reduction, which utilizes reagents like aqueous ammonium (B1175870) sulfide (B99878) or other sulfur anions, is a classic method for such selective transformations. researchgate.net The regioselectivity of this reduction is influenced by the electronic and steric environment of the nitro groups. researchgate.net For instance, in related dinitroanisoles, a nitro group ortho to the methoxy group is often preferentially reduced. researchgate.net

Table 1: Representative Conditions for the Reduction of a Dinitro-dimethoxybenzene Isomer

| Parameter | Value |

| Substrate | 1,2-Dimethoxy-4,5-dinitrobenzene |

| Reagent | H₂ gas (1 atm) |

| Catalyst | 10% Palladium on charcoal (Pd/C) |

| Solvent | Methanol (MeOH) |

| Additive | Acetic acid |

| Temperature | Room temperature |

| Reaction Time | 16 hours |

| Product | 1,2-Diamino-4,5-dimethoxybenzene |

Oxidative Transformations and Products

The highly electron-deficient nature of the aromatic ring in 1,5-dimethoxy-2,4-dinitrobenzene, due to the two nitro groups, makes it generally resistant to oxidative transformations. nih.gov However, the reactivity of related nitroaromatic compounds in oxidative processes has been studied, providing insights into potential transformations.

For instance, the biological transformation of aminodinitrotoluene isomers, which are structurally related to reduced derivatives of dinitrobenzenes, has been investigated. nih.gov The reduction of a nitro group to an amino group increases the electron density of the aromatic ring, making it more susceptible to attack by oxygenases. nih.gov This suggests that if one of the nitro groups in 1,5-dimethoxy-2,4-dinitrobenzene were selectively reduced, the resulting amino-nitro-dimethoxybenzene could be a substrate for oxidative reactions.

In the context of non-biological oxidation, the Fenton process (using hydrogen peroxide and an iron catalyst) has been studied for the degradation of nitrobenzene (B124822). researchgate.net However, this process can lead to the formation of dinitrated byproducts, such as 1,3-dinitrobenzene. researchgate.net Applying such strong oxidizing conditions to 1,5-dimethoxy-2,4-dinitrobenzene would likely lead to complex reaction mixtures and potential degradation of the aromatic ring.

The oxidation of dimethoxybenzene derivatives without nitro groups, using reagents like ceric ammonium nitrate (B79036) (CAN), is a known method for the synthesis of quinones. researchgate.net The presence of electron-donating methoxy groups facilitates this oxidation. However, the strong electron-withdrawing nitro groups in 1,5-dimethoxy-2,4-dinitrobenzene would significantly disfavor this type of oxidative demethylation.

Other Significant Reaction Types

Beyond reduction and oxidation, the structural features of 1,5-dimethoxy-2,4-dinitrobenzene and its derivatives allow for their participation in other important reaction types, such as cyclization and cross-coupling reactions. These methodologies are crucial for the synthesis of complex heterocyclic and polycyclic aromatic systems.

Cyclization Reactions in Related Systems

The dinitro- and diamino-dimethoxybenzene core is a versatile precursor for the synthesis of heterocyclic compounds. While specific cyclization reactions starting directly from 1,5-dimethoxy-2,4-dinitrobenzene are not extensively documented, the reactivity of related systems provides a clear indication of its potential.

For example, dinitrophenylenediamines, which can be synthesized from the reduction of dinitroaromatics, are key intermediates in the formation of fused heterocyclic systems. These diamines can undergo condensation reactions with various electrophiles to form new rings.

Furthermore, nitroaromatics themselves can be precursors in cyclization reactions. For instance, the synthesis of 4,6-dinitrobenzofurans has been achieved starting from 1,3,5-trinitrobenzene. researchgate.net This type of transformation suggests that under appropriate conditions, the nitro-substituted benzene ring of 1,5-dimethoxy-2,4-dinitrobenzene could be incorporated into a heterocyclic framework. Nitroalkenes are also valuable building blocks in the synthesis of a wide range of O, N, and S-heterocycles through reactions like Michael additions and cycloadditions. rsc.org

Cross-Coupling Methodologies in Related Systems

Cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for the formation of carbon-carbon bonds and are of immense importance in modern organic synthesis. masterorganicchemistry.comnumberanalytics.comaalto.fi While traditionally relying on organohalides as electrophilic partners, recent advancements have demonstrated the utility of nitroarenes in these transformations. nih.govacs.org

The Suzuki-Miyaura coupling typically involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex in the presence of a base. numberanalytics.com The direct use of nitroarenes as coupling partners in Suzuki reactions has been developed, proceeding through an oxidative addition of the Ar-NO₂ bond to the palladium catalyst. acs.org This methodology has been applied to various nitroarenes, expanding the scope of substrates for this important reaction. nih.govacs.org For example, the sequential and chemoselective Suzuki-Miyaura cross-coupling of 1,4-dibromo-2-nitrobenzene (B110544) with different arylboronic acids has been successfully demonstrated. researchgate.net

The Heck reaction, another palladium-catalyzed process, couples an aryl halide with an alkene. masterorganicchemistry.com Similar to the Suzuki reaction, the development of protocols using nitroarenes as substrates would offer a significant advantage due to the ready availability of nitroaromatic compounds.

The application of these cross-coupling methodologies to 1,5-dimethoxy-2,4-dinitrobenzene could potentially proceed via two main pathways: direct coupling involving the displacement of a nitro group, or a two-step sequence involving the conversion of a nitro group to a more traditional coupling handle like a halide or triflate. Given the presence of two nitro groups, regioselective coupling would be a key challenge to address.

Table 2: Key Features of Relevant Cross-Coupling Reactions

| Reaction | Key Components | Bond Formed | Catalyst System (Typical) |

| Suzuki-Miyaura Coupling | Organoboron compound + Organohalide/Nitroarene | C(sp²) - C(sp²) | Palladium catalyst + Base |

| Heck Reaction | Alkene + Organohalide/Nitroarene | C(sp²) - C(sp²) | Palladium catalyst + Base |

Structural Analogs and Derivatives of 1,5 Dimethoxy 2,4 Dinitrobenzene

Synthesis and Characterization of Positional Isomers

Positional isomers, which share the same molecular formula but differ in the arrangement of substituent groups on the benzene (B151609) ring, are often synthesized simultaneously. The nitration of 1,4-dimethoxybenzene (B90301) is a key reaction that produces a mixture of dinitro isomers, which can then be separated and characterized. researchgate.net

The synthesis of 1,4-dimethoxy-2,3-dinitrobenzene (B1196538) is typically achieved through the nitration of 1,4-dimethoxybenzene using concentrated nitric acid. This reaction predominantly yields the 2,3-dinitro isomer, which can constitute up to 91% of the product mixture. The high yield of this specific isomer often allows for its use in subsequent reactions without the need for extensive chromatographic purification. researchgate.net The structure is confirmed by ¹H-NMR spectroscopy, which shows a characteristic signal for the methoxy (B1213986) group (OCH₃) protons at approximately 3.92 ppm and for the aromatic protons at 7.21 ppm. This compound serves as a valuable precursor in the synthesis of various heterocyclic compounds and potent bioreductive anti-cancer agents. mdpi.com

Properties of 1,4-Dimethoxy-2,3-dinitrobenzene

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈N₂O₆ smolecule.comchemspider.com |

| Appearance | Crystalline Solid |

| Synthesis Method | Nitration of 1,4-dimethoxybenzene smolecule.com |

| Isomeric Purity | Major product (up to 91%) |

| Key Application | Intermediate in organic synthesis mdpi.comsmolecule.com |

As a co-product of the nitration of 1,4-dimethoxybenzene, 1,4-dimethoxy-2,5-dinitrobenzene (B2897924) is the minor isomer formed, accounting for about 9% of the initial product mixture. Its separation from the major 2,3-dinitro isomer is essential for its use in specific applications and can be accomplished through methods like column chromatography or recrystallization. researchgate.net The electron-deficient nature of its aromatic ring makes it a useful component in the synthesis of ligands and charge-transfer materials.

Properties of 1,4-Dimethoxy-2,5-dinitrobenzene

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈N₂O₆ guidechem.com |

| Molecular Weight | 228.16 g/mol guidechem.com |

| Synthesis Method | Nitration of 1,4-dimethoxybenzene |

| Isomeric Purity | Minor product (~9-18%) mdpi.com |

| Separation | Column chromatography or recrystallization researchgate.net |

Functionalized Derivatives via Substitution Reactions

The dinitro-dimethoxybenzene framework is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups and the creation of a diverse library of derivatives.

The reaction of dinitro-dimethoxybenzene isomers with secondary amines like piperidine (B6355638) and pyrrolidine (B122466) proceeds via nucleophilic aromatic substitution. When a non-purified mixture of 1,4-dimethoxy-2,3-dinitrobenzene and 1,4-dimethoxy-2,5-dinitrobenzene is heated with piperidine, it results in the formation of 1-(3,6-dimethoxy-2-nitrophenyl)piperidine and 1-(2,5-dimethoxy-4-nitrophenyl)piperidine. researchgate.net

Higher yields of these amine adducts are achieved when using the purified 1,4-dimethoxy-2,5-dinitrobenzene isomer. mdpi.com For instance, reacting the purified 2,5-isomer with piperidine at reflux yields 1-(2,5-dimethoxy-4-nitrophenyl)piperidine in 76% yield. mdpi.com A similar reaction with pyrrolidine produces 1-(2,5-dimethoxy-4-nitrophenyl)pyrrolidine in an even higher yield of 82%. mdpi.com Notably, the pyrrolidine adduct can be isolated in high purity simply by extraction and evaporation, without requiring further chromatographic purification. mdpi.com

Synthesis of Amine Adducts from 1,4-Dimethoxy-2,5-dinitrobenzene

| Reactant | Product | Yield |

|---|---|---|

| Piperidine | 1-(2,5-dimethoxy-4-nitrophenyl)piperidine | 76% mdpi.com |

| Pyrrolidine | 1-(2,5-dimethoxy-4-nitrophenyl)pyrrolidine | 82% mdpi.com |

Halogenated and alkylated analogs of dimethoxydinitrobenzene represent another class of derivatives. For example, 1-fluoro-2,5-dimethoxy-4-nitrobenzene has been synthesized with a 90% yield by treating 2-fluoro-1,4-dimethoxybenzene with nitric acid at 0°C. mdpi.com The structure of this halogenated analog was unequivocally confirmed by X-ray crystallography. mdpi.com Similarly, brominated analogs such as 1-bromo-2,5-dimethoxy-4-nitrobenzene (B1366823) can be prepared by the nitration of 1-bromo-2,5-dimethoxybenzene. nih.gov

Alkylated analogs are also synthetically accessible. The nitration of 1,4-di(n-heptoxy)benzene yields a mixture of 2,3- and 2,5-dinitro isomers, with the latter, 1,4-di-n-heptyloxy-2,5-dinitrobenzene, being used as a precursor for certain types of ligands.

Derived Compounds with Expanded Aromatic Systems

The dinitro-dimethoxybenzene scaffold serves as a foundational element for constructing more complex, expanded aromatic systems. These larger structures are of interest in materials science and medicinal chemistry. For instance, 1,4-dimethoxy-2,3-dinitrobenzene is a known precursor for creating potent bioreductive anti-cancer agents, including benzimidazole-4,7-diones and pyrido[1,2-a]benzimidazolequinones. mdpi.com The latter has demonstrated significantly higher cytotoxicity against certain tumor cells under hypoxic conditions compared to some clinical anti-tumor drugs. researchgate.net

The functionalization of planar aromatic rings, such as dinitrobenzene derivatives, is a direct and economical strategy for synthesizing energetic materials. rsc.org By introducing dinitramide groups onto a 4,6-dinitrobenzene-1,3-diamine (B1581058) core, a compound with a remarkably high density is produced, and its subsequent conversion into various salts yields a series of energetic materials with high thermal stability. rsc.org These examples highlight how the fundamental structure of dimethoxydinitrobenzene can be elaborated into larger, polycyclic systems with tailored properties.

Quinoxalines and Pyrimidines

Quinoxalines: The synthesis of quinoxalines is most commonly achieved through the condensation of an aromatic ortho-phenylenediamine with a 1,2-dicarbonyl compound. google.comsapub.org In this context, the precursor 2,4-diamino-1,5-dimethoxybenzene can react with various 1,2-diketones, such as benzil, to form substituted quinoxaline (B1680401) derivatives. The reaction proceeds via a cyclocondensation, typically catalyzed by an acid or under thermal conditions, to yield the corresponding 6,9-dimethoxyquinoxalines. rsc.org A range of catalysts, including ammonium (B1175870) heptamolybdate tetrahydrate, has been shown to efficiently promote this transformation in green media like ethanol (B145695)/water mixtures at room temperature. rsc.org

Pyrimidines: While direct cyclization to a simple pyrimidine (B1678525) is less common, the diamine derived from 1,5-dimethoxy-2,4-dinitrobenzene is a key building block for fused pyrimidine systems, such as pyrimido[4,5-b]quinolines. nih.gov The synthesis of these complex heterocycles often involves multi-component reactions or sequential cyclizations. rsc.org For instance, a common strategy involves the reaction of a diamine with compounds that build the quinoline (B57606) ring first, followed by the annulation of the pyrimidine ring using reagents like formamide, urea, thiourea, or isothiocyanates. nih.gov Several novel N-aryl-5-aryl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-amines have been synthesized as potential anticancer agents through a Dimroth rearrangement reaction. nih.govcu.edu.eg

Table 1: Synthesis of Quinoxaline and Fused Pyrimidine Derivatives

| Precursor | Reagent(s) | Derivative Class | Resulting Compound (Example) |

| 2,4-Diamino-1,5-dimethoxybenzene | Benzil | Quinoxaline | 2,3-Diphenyl-6,9-dimethoxyquinoxaline |

| 2-Aminoquinoline-3-carbonitrile Derivative | Thiourea, Formamide, etc. | Pyrimido[4,5-b]quinoline | Substituted Pyrimido[4,5-b]quinoline |

Benzoquinone and Dialkynyl Benzoquinone Derivatives

Benzoquinones: The synthesis of benzoquinone derivatives from 1,5-dimethoxy-2,4-dinitrobenzene typically involves a multi-step process. The dinitro compound is first reduced to 2,4-diamino-1,5-dimethoxybenzene. Subsequent chemical transformations, such as deamination to remove the amino groups, would yield 1,4-dimethoxybenzene. This intermediate can then be oxidized to form a dimethoxy-1,4-benzoquinone. A more direct and widely reported method for preparing amino-1,4-benzoquinones involves the oxidation of the corresponding dimethoxyaniline derivatives. nih.gov For example, 2,5-dimethoxyaniline (B66101) can be oxidized using reagents like (diacetoxyiodo)benzene (B116549) in an aqueous methanol (B129727) solution to yield the corresponding protected amino-1,4-benzoquinone. nih.gov Similarly, hydroquinones can be oxidized to p-benzoquinones using manganese dioxide in an acid medium. alfa-chemistry.com

Dialkynyl Benzoquinone Derivatives: This class of compounds represents highly functionalized quinones with interesting electronic properties. A general and effective method for their synthesis involves a Sonogashira cross-coupling reaction. kiku.dk The synthesis starts with a diiodo-substituted 1,4-benzoquinone, which is reacted with terminal alkynes in the presence of a palladium catalyst. This protocol allows for the introduction of two alkyne chains onto the benzoquinone core, yielding 2,3-dialkynyl-1,4-benzoquinones. kiku.dk The electrochemical and optical properties of these cross-conjugated systems can be tuned by varying the alkyne substituents. kiku.dk

Table 2: Synthesis of Benzoquinone Derivatives

| Starting Material | Reagent(s) | Derivative Class | Resulting Compound (Example) |

| 2,5-Dimethoxyaniline Derivative | PhI(OAc)₂ / aq. MeOH | Amino-1,4-benzoquinone | Protected Amino-1,4-benzoquinone |

| 2,3-Diiodo-1,4-benzoquinone | Terminal Alkyne, Pd Catalyst | Dialkynyl Benzoquinone | 2,3-Dialkynyl-1,4-benzoquinone |

Benzimidazole (B57391) and Pyrido[1,2-a]benzimidazole (B3050246) Precursors

Benzimidazoles: The reaction of o-phenylenediamines with aldehydes or carboxylic acids is a fundamental and efficient method for constructing the benzimidazole ring system. clockss.org By applying this chemistry, 2,4-diamino-1,5-dimethoxybenzene can be readily cyclized. For example, condensation with formic acid or an equivalent C1 source will produce 5,8-dimethoxybenzimidazole. The reaction with various aldehydes or carboxylic acids, often promoted by catalysts, provides access to a wide library of 2-substituted 5,8-dimethoxybenzimidazoles. nih.govnih.gov

Pyrido[1,2-a]benzimidazole Precursors: The synthesis of the more complex, fused pyrido[1,2-a]benzimidazole system typically begins with a 2-aminobenzimidazole (B67599) derivative. nih.gov Therefore, the 5,8-dimethoxybenzimidazole synthesized in the previous step must first be converted to its 2-amino form. This 2-amino-5,8-dimethoxybenzimidazole then serves as the direct precursor for the final ring fusion. Cyclocondensation of this precursor with β-dicarbonyl compounds, such as substituted benzoylacetones, or with α,β-unsaturated aldehydes, leads to the formation of the target pyrido[1,2-a]benzimidazole derivatives. nih.gov These reactions build the new pyridine (B92270) ring onto the existing benzimidazole scaffold.

Table 3: Synthesis of Benzimidazole and Pyrido[1,2-a]benzimidazole Derivatives

| Precursor | Reagent(s) | Derivative Class | Resulting Compound (Example) |

| 2,4-Diamino-1,5-dimethoxybenzene | Formic Acid | Benzimidazole | 5,8-Dimethoxybenzimidazole |

| 2-Amino-5,8-dimethoxybenzimidazole | β-Dicarbonyl Compound | Pyrido[1,2-a]benzimidazole | Substituted Pyrido[1,2-a]benzimidazole |

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound.

Proton (¹H) NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy of 1,5-Dimethoxy-2,4-dinitrobenzene is expected to reveal distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. Due to the symmetrical nature of the substitution pattern, the two aromatic protons (at C-3 and C-6) would be chemically equivalent, as would the six protons of the two methoxy groups.

The strong electron-withdrawing nature of the two nitro groups at positions 2 and 4 would significantly deshield the adjacent aromatic proton at C-3. The methoxy groups at positions 1 and 5 are electron-donating and would have a shielding effect on the adjacent aromatic proton at C-6. The interplay of these effects would determine the final chemical shifts.

A predicted ¹H NMR spectrum for the related isomer, 1,2-dimethoxy-4,5-dinitrobenzene (B14551), shows aromatic protons as a singlet at 7.3 ppm and methoxy protons as a singlet at 4.0 ppm. ichemical.com For 1,5-Dimethoxy-2,4-dinitrobenzene, we would anticipate two singlets in the aromatic region and one singlet for the methoxy groups. The proton at C-3, flanked by two nitro groups, would likely appear at a very high chemical shift (downfield), potentially above 8.0 ppm. The proton at C-6, situated between two methoxy groups, would be expected at a lower chemical shift (upfield). The two methoxy groups would give rise to a single, sharp signal.

Predicted ¹H NMR Data for 1,5-Dimethoxy-2,4-dinitrobenzene

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-3 | > 8.0 | Singlet | 1H |

| H-6 | < 7.0 | Singlet | 1H |

Note: These are predicted values based on general principles of NMR spectroscopy. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. For 1,5-Dimethoxy-2,4-dinitrobenzene, six distinct signals are expected in the ¹³C NMR spectrum, corresponding to the six unique carbon atoms in the aromatic ring and the one type of methoxy carbon.

The carbons bearing the nitro groups (C-2 and C-4) and the methoxy groups (C-1 and C-5) would be significantly affected. The carbons attached to the electronegative nitro groups will be deshielded and appear at a lower field. Conversely, the carbons bonded to the oxygen of the methoxy groups will also be deshielded. The chemical shifts of the protonated carbons (C-3 and C-6) will also be influenced by the neighboring substituents.

Predicted ¹³C NMR Data for 1,5-Dimethoxy-2,4-dinitrobenzene

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 150 - 160 |

| C-2 | 140 - 150 |

| C-3 | 115 - 125 |

| C-4 | 140 - 150 |

| C-5 | 150 - 160 |

| C-6 | 100 - 110 |

Note: These are predicted ranges based on typical chemical shifts for substituted benzene (B151609) derivatives.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 1,5-Dimethoxy-2,4-dinitrobenzene would be dominated by the characteristic absorption bands of the nitro (NO₂) and methoxy (-OCH₃) groups, as well as vibrations of the aromatic ring.

The most prominent features would be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro groups. Aromatic nitro compounds typically show a strong asymmetric stretch in the 1560-1515 cm⁻¹ region and a medium to strong symmetric stretch between 1355-1315 cm⁻¹. The C-O stretching vibrations of the aryl ether methoxy groups would appear as a strong band in the 1275-1200 cm⁻¹ (asymmetric) and a medium band around 1075-1020 cm⁻¹ (symmetric) region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-H stretching of the methoxy groups will be just below 3000 cm⁻¹.

Characteristic IR Absorption Bands for 1,5-Dimethoxy-2,4-dinitrobenzene

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Asymmetric NO₂ Stretch | Nitro | 1560 - 1515 | Strong |

| Symmetric NO₂ Stretch | Nitro | 1355 - 1315 | Strong |

| Asymmetric Ar-O-C Stretch | Methoxy | 1275 - 1200 | Strong |

| Symmetric Ar-O-C Stretch | Methoxy | 1075 - 1020 | Medium |

| Aromatic C-H Stretch | Aromatic Ring | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | Methoxy | 3000 - 2850 | Medium |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides crucial information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation.

For 1,5-Dimethoxy-2,4-dinitrobenzene (C₈H₈N₂O₆), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) of 228.16. Electron ionization (EI) mass spectrometry of the related isomer 1,2-dimethoxy-4,5-dinitrobenzene shows a prominent molecular ion peak at m/z 228. nist.gov

The fragmentation pattern would likely involve the loss of nitro groups (NO₂, 46 Da) and methoxy groups (CH₃O, 31 Da) or methyl radicals (CH₃, 15 Da). Common fragmentation pathways for nitroaromatic compounds include the loss of NO (30 Da) and O (16 Da) from the nitro group. The fragmentation of the ether linkage can also occur.

Plausible Fragmentation Peaks in the Mass Spectrum of 1,5-Dimethoxy-2,4-dinitrobenzene

| m/z | Possible Fragment Ion |

|---|---|

| 228 | [M]⁺ |

| 198 | [M - NO]⁺ |

| 182 | [M - NO₂]⁺ |

| 197 | [M - OCH₃]⁺ |

| 167 | [M - OCH₃ - NO]⁺ |

X-ray Crystallography for Solid-State Structure and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. A successful single-crystal X-ray diffraction analysis of 1,5-Dimethoxy-2,4-dinitrobenzene would provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity and revealing the solid-state conformation of the molecule.

This analysis would show the planarity of the benzene ring and the orientation of the methoxy and nitro substituents with respect to the ring. For the related isomer 1,2-dimethoxy-4,5-dinitrobenzene, a crystal structure is available in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 225851. nih.gov Such data reveals detailed information about intermolecular interactions, such as π-stacking or hydrogen bonding, which govern the crystal packing. For 1,5-Dimethoxy-2,4-dinitrobenzene, one would expect the nitro groups to be nearly coplanar with the benzene ring to maximize resonance stabilization. The methoxy groups may be slightly twisted out of the plane of the ring due to steric interactions.

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are essential for the separation of 1,5-Dimethoxy-2,4-dinitrobenzene from its isomers and other impurities, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) would be a suitable method for the analysis of this compound. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), would likely provide good separation of dinitro-dimethoxybenzene isomers. nih.gov Detection could be achieved using a UV detector, as the nitroaromatic system would exhibit strong UV absorbance.

Gas Chromatography (GC) could also be employed, particularly if the compound is thermally stable and sufficiently volatile. A capillary column with a non-polar or medium-polarity stationary phase would be appropriate. GC coupled with a mass spectrometer (GC-MS) would be a powerful combination, providing both separation and identification of the components in a mixture. nih.gov The retention times of the different isomers would vary based on their polarity and volatility.

The purity of a sample of 1,5-Dimethoxy-2,4-dinitrobenzene would be determined by the presence of a single major peak in the chromatogram, with the area of this peak relative to the total area of all peaks indicating the percentage purity.

Column Chromatography

Column chromatography is a fundamental purification technique used in the synthesis of dinitrobenzene derivatives to isolate specific isomers from the reaction mixture. For compounds structurally similar to 1,5-Dimethoxy-2,4-dinitrobenzene, such as its isomers, silica (B1680970) gel is the most commonly employed stationary phase.

The separation mechanism is based on the differential polarity of the isomers. A mobile phase, typically a non-polar solvent mixture like hexane (B92381) and ethyl acetate (B1210297), is passed through the column. Isomers with lower polarity, such as 1,4-dimethoxy-2,5-dinitrobenzene (B2897924), tend to elute earlier from the column. The polarity of the eluent can be adjusted by changing the ratio of the solvents (gradient elution) to achieve optimal separation of positional isomers. For instance, a gradient from a 95:5 to an 80:20 mixture of hexane/ethyl acetate can be effective. This methodology is crucial for obtaining high-purity 1,5-Dimethoxy-2,4-dinitrobenzene.

Table 1: Typical Column Chromatography Parameters for Dimethoxy-dinitrobenzene Isomers

| Parameter | Description | Source |

|---|---|---|

| Stationary Phase | Silica Gel | |

| Mobile Phase | Hexane / Ethyl Acetate Gradient (e.g., 95:5 to 80:20) | |

| Elution Principle | Separation is based on polarity; less polar isomers elute faster. |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a rapid and versatile analytical tool for monitoring reaction progress, identifying compounds, and determining purity. hplc.skfishersci.comsigmaaldrich.com It operates on the same principle of separation as column chromatography but on a smaller, faster scale. silicycle.com

For the analysis of nitroaromatic compounds, a TLC plate coated with a stationary phase, most commonly silica gel, is used. sigmaaldrich.comsilicycle.com A small spot of the sample is applied to the baseline of the plate, which is then placed in a sealed chamber containing a shallow pool of a suitable mobile phase (eluent). As the eluent ascends the plate via capillary action, the components of the sample travel at different rates depending on their polarity and affinity for the stationary and mobile phases. hplc.sksilicycle.com

The position of the compound is quantified by its Retention Factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. sigmaaldrich.com Rf values are characteristic for a specific compound, solvent system, and stationary phase, and are best when between 0.1 and 0.8. hplc.sk After development, the separated spots, if not colored, can be visualized under UV light, often at 254 nm, if the plate contains a fluorescent indicator. silicycle.com

Table 2: Principles of TLC for Aromatic Compound Analysis

| Parameter | Description | Source |

|---|---|---|

| Stationary Phase | Silica gel coated on a support (glass, aluminum). | sigmaaldrich.comsilicycle.com |

| Mobile Phase | A solvent or mixture of solvents (eluent) chosen based on the polarity of the analyte. | hplc.sk |

| Detection | Visualization under UV light (254 nm) or by using staining reagents. | hplc.sksilicycle.com |

| Quantification | Retention Factor (Rf) = (Distance traveled by substance) / (Distance traveled by solvent). | sigmaaldrich.com |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique for separating and detecting volatile and thermally stable compounds like nitroaromatics. nih.govresearchgate.net The method is suitable for analyzing these compounds at parts-per-billion (ppb) concentrations in various samples. nih.gov

In a typical GC analysis of nitroaromatics, the sample is injected into a heated port, where it vaporizes and is carried by an inert gas (the mobile phase) through a capillary column. The separation is achieved based on the compound's boiling point and its interactions with the stationary phase coated on the inside of the column. uw.edu.pl For nitroaromatic compounds, columns such as a DB-5, a non-polar column, are often suggested. epa.gov

Due to the presence of nitro groups, which are highly electronegative, dinitrobenzene compounds are particularly sensitive to Electron Capture Detectors (ECD). uw.edu.pl This detector provides high selectivity and sensitivity for halogenated compounds and nitroaromatics. Nitrogen-Phosphorus Detectors (NPD) can also be used. nih.gov

Table 3: Gas Chromatography Parameters for Nitroaromatic Analysis

| Parameter | Description | Source |

|---|---|---|

| Column Type | Wide-bore capillary columns (e.g., DB-5 or equivalent). | epa.gov |

| Detector | Electron Capture Detector (ECD) or Nitrogen-Phosphorus Detector (NPD). | nih.govuw.edu.pl |

| Application | Detection of low concentrations (ppb) of nitroaromatics. | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electrochemical Analysis

These methods probe the electronic structure and redox properties of 1,5-Dimethoxy-2,4-dinitrobenzene, providing insights into its electron-deficient aromatic system.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic compounds, the presence of chromophores, such as nitro groups, and auxochromes, like methoxy groups, significantly influences the absorption spectrum. The wavelength of maximum absorbance (λmax) is a key characteristic. For example, the related isomer 1,4-dimethoxy-2,5-dinitrobenzene exhibits a λmax of approximately 378 nm. The UV-Vis spectrum of 1,5-Dimethoxy-2,4-dinitrobenzene is expected to show characteristic absorption bands in the UV region, influenced by the specific positions of the methoxy and nitro substituents on the benzene ring.

Electrochemical Analysis (e.g., Cyclic Voltammetry)

Electrochemical methods like cyclic voltammetry are valuable for studying the redox behavior of electroactive species such as dinitroaromatic compounds. researchgate.net These techniques can reveal information about the electron transfer processes the molecule can undergo.

Studies on similar compounds, such as 1,3-dinitrobenzene, demonstrate characteristic electrochemical behavior. In aprotic solvents, dinitroaromatics typically show two distinct, reversible, one-electron reduction steps. researchgate.netresearchgate.net The first reduction corresponds to the formation of a stable anion radical, and the second corresponds to the formation of a dianion. researchgate.net The potentials at which these reductions occur provide information about the electron-accepting ability of the molecule. The cyclic voltammogram of 1,5-Dimethoxy-2,4-dinitrobenzene would be expected to display similar features, with the exact peak potentials being modulated by the electronic effects of the two methoxy groups.

Table 4: Expected Electrochemical Behavior for Dinitroaromatics

| Process | Description | Source |

|---|---|---|

| First Reduction | Reversible, one-electron transfer to form an anion radical (Ar(NO₂)₂ + e⁻ ⇌ [Ar(NO₂)₂]⁻•). | researchgate.net |

| Second Reduction | Reversible, one-electron transfer to form a dianion ([Ar(NO₂)₂]⁻• + e⁻ ⇌ [Ar(NO₂)₂]²⁻). | researchgate.net |

Computational Chemistry and Theoretical Investigations of 1,5 Dimethoxy 2,4 Dinitrobenzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic distribution and energy of the molecule, offering a detailed picture of its structure and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the geometry and electronic properties of molecules. researchgate.net This approach is often favored for its balance of accuracy and computational cost, making it suitable for medium to large-sized molecules like 1,5-Dimethoxy-2,4-dinitrobenzene.

For a molecule like this, DFT calculations, often using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), are employed to find the lowest energy conformation, known as the optimized geometry. nih.govclinicsearchonline.org This process involves adjusting the bond lengths, bond angles, and dihedral angles until a true energy minimum is reached. The resulting optimized structure provides a theoretical model of the molecule in the gas phase, which can be compared with experimental data if available. nih.gov For instance, DFT calculations on related dimethoxy-dinitrobenzene derivatives have shown good agreement between computed and experimental structural parameters. nih.gov

The electronic structure analysis from DFT reveals how electrons are distributed within the molecule. The presence of two electron-withdrawing nitro groups (-NO₂) and two electron-donating methoxy (B1213986) groups (-OCH₃) creates a complex electronic environment on the benzene (B151609) ring, which can be quantified through population analysis and molecular electrostatic potential (MEP) maps. clinicsearchonline.org The MEP map, in particular, highlights regions of electron richness and deficiency, indicating likely sites for nucleophilic and electrophilic attack.

Table 1: Exemplary Optimized Geometric Parameters for a Dinitro-dimethoxybenzene Structure (Illustrative) This table presents typical bond lengths and angles that would be obtained from a DFT/B3LYP geometry optimization. The values are for illustrative purposes and represent common parameters for similar substituted benzene rings.

| Parameter | Bond/Angle | Value (Å/°) |

| Bond Length | C-C (aromatic) | ~1.39 - 1.41 Å |

| C-N (nitro) | ~1.47 Å | |

| N-O (nitro) | ~1.22 Å | |

| C-O (methoxy) | ~1.36 Å | |

| O-C (methyl) | ~1.43 Å | |

| Bond Angle | C-C-C (aromatic) | ~119 - 121° |

| C-C-N (nitro) | ~118 - 120° | |

| O-N-O (nitro) | ~124° | |

| C-O-C (methoxy) | ~118° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. science.govwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). wikipedia.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.com A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This energy gap can often be correlated with the wavelength of light absorbed in UV-Vis spectroscopy. schrodinger.com

Table 2: Global Reactivity Descriptors from FMO Analysis (Illustrative) This table illustrates the types of data derived from HOMO and LUMO energies. The values are hypothetical.

| Parameter | Formula | Description |

| HOMO Energy (E_HOMO) | - | Energy of the highest occupied molecular orbital. |

| LUMO Energy (E_LUMO) | - | Energy of the lowest unoccupied molecular orbital. |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical reactivity and stability. irjweb.com |

| Ionization Potential (I) | -E_HOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -E_LUMO | Energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | Measure of the power to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |

Quantitative Structure-Property and Structure-Reactivity Relationships (QSPR/QSRR)

QSPR and QSRR studies aim to create mathematical models that correlate the chemical structure of a compound with its physical properties or reactivity. These models are invaluable for predicting the behavior of new or untested compounds.

Application of Hammett Parameters for Substituent Effects

The Hammett equation is a classic example of a linear free-energy relationship used to quantify the effect of substituents on the reactivity of aromatic compounds. wikipedia.orgslideshare.net The equation is given by:

log(K/K₀) = σρ

where:

K is the equilibrium constant for a reaction with a substituted benzene derivative.

K₀ is the equilibrium constant for the unsubstituted compound.

σ (sigma) is the substituent constant, which depends only on the nature and position (meta or para) of the substituent. libretexts.org

ρ (rho) is the reaction constant, which depends on the reaction type and conditions but not the substituent. wikipedia.org

The substituent constant, σ, quantifies the electronic effect (inductive and resonance) of a substituent. Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values. utexas.edu For 1,5-Dimethoxy-2,4-dinitrobenzene, the two methoxy groups and two nitro groups exert significant electronic influence.

Nitro Group (-NO₂): This is a strong electron-withdrawing group through both inductive (-I) and resonance (-R) effects. It has a large positive σ value (e.g., σ_para = +0.78), indicating it stabilizes negative charge in the ring and increases the acidity of benzoic acid derivatives. libretexts.orgdalalinstitute.com

Methoxy Group (-OCH₃): This group has opposing effects: it is electron-withdrawing by induction (-I) but electron-donating by resonance (+R). dalalinstitute.com Its net effect depends on its position. In the para position, the resonance effect dominates, making it an electron-donating group (σ_para = -0.27). dalalinstitute.com In the meta position, the resonance effect is minimal, and the inductive effect dominates, making it electron-withdrawing (σ_meta = +0.12). dalalinstitute.com

In 1,5-Dimethoxy-2,4-dinitrobenzene, the powerful electron-withdrawing nature of the two nitro groups at positions 2 and 4 makes the aromatic ring highly electron-deficient and thus highly susceptible to nucleophilic attack.

Table 3: Selected Hammett Substituent Constants (σ) Source: Based on data from Dalal Institute. dalalinstitute.com

| Substituent | σ_meta | σ_para | Electronic Effect |

| -NO₂ | +0.71 | +0.78 | Strongly electron-withdrawing |

| -OCH₃ | +0.12 | -0.27 | Electron-withdrawing (meta), Electron-donating (para) |

| -CH₃ | -0.07 | -0.17 | Weakly electron-donating |

| -Cl | +0.37 | +0.23 | Electron-withdrawing |

| -H | 0.00 | 0.00 | Reference |

Statistical Modeling for Reaction Optimization (e.g., Response Surface Methodology)

Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used for developing, improving, and optimizing processes. researchgate.net In chemical synthesis, RSM can be used to model the relationship between several independent variables (e.g., reaction temperature, time, catalyst concentration, reactant molar ratio) and one or more response variables (e.g., reaction yield, selectivity).

While no specific RSM studies on the synthesis of 1,5-Dimethoxy-2,4-dinitrobenzene are documented, the methodology is broadly applicable. For example, in a nitration reaction to produce this compound, RSM could be used to find the optimal conditions to maximize the yield of the desired isomer while minimizing the formation of byproducts. This would involve performing a series of experiments designed by a statistical model (like a Box-Behnken or Central Composite Design) and then fitting the results to a polynomial equation to create a predictive model. This model can then be visualized as a 3D response surface, which helps in identifying the optimal operating conditions for the reaction. researchgate.net

Reaction Pathway Elucidation and Transition State Analysis

Understanding the mechanism of a chemical reaction involves identifying all the elementary steps, including intermediates and transition states, that lead from reactants to products. Computational chemistry is an essential tool for elucidating these complex pathways.

For 1,5-Dimethoxy-2,4-dinitrobenzene, a key reaction type is Nucleophilic Aromatic Substitution (S_NAr). wikipedia.org The presence of two strong electron-withdrawing nitro groups activates the ring for attack by nucleophiles. youtube.commasterorganicchemistry.com The generally accepted mechanism for S_NAr reactions is a two-step addition-elimination process. youtube.com

Addition Step: A nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a leaving group (though in this specific molecule, substitution of a nitro group or methoxy group would be considered). This initial attack breaks the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex . wikipedia.orgnih.gov The negative charge of this complex is delocalized across the ring and, crucially, onto the oxygen atoms of the ortho and para nitro groups, which provides significant stabilization. wikipedia.orgyoutube.com

Elimination Step: In the second step, the aromaticity is restored by the departure of a leaving group from the Meisenheimer complex. researchgate.net

Molecular Dynamics Simulations for Conformational Studies

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the conformational landscape of molecules, providing insights into their dynamic behavior, flexibility, and the relative stability of different spatial arrangements. For 1,5-dimethoxy-2,4-dinitrobenzene, MD simulations can elucidate the rotational dynamics of the methoxy and nitro functional groups, which are crucial for understanding its chemical reactivity and physical properties. While specific MD simulation studies exclusively targeting 1,5-dimethoxy-2,4-dinitrobenzene are not extensively documented in publicly available literature, the methodology and expected outcomes can be detailed based on studies of analogous compounds and established computational techniques.

A typical MD simulation study of 1,5-dimethoxy-2,4-dinitrobenzene would begin with the selection of a suitable force field. Force fields are collections of parameters and equations used to calculate the potential energy of a system of atoms. wikipedia.org For nitroaromatic compounds, specialized force fields like the CHARMM C27rn have been developed to accurately model the behavior of the nitro group. acs.org These force fields are parameterized using high-level quantum mechanical calculations and experimental data to reproduce properties such as density and hydration energies. acs.org The choice of force field is critical as it directly influences the accuracy of the simulation. nih.gov

The simulation would proceed by placing the molecule in a simulation box, often solvated with a suitable solvent like water or a non-polar solvent to mimic different chemical environments. The system's energy is then minimized to remove any unfavorable starting contacts. Following minimization, the system is gradually heated to a target temperature and equilibrated under constant pressure and temperature (NPT ensemble) to achieve a stable state. The final production run, typically spanning nanoseconds to microseconds, generates trajectories of atomic positions and velocities over time. nih.gov

Analysis of these trajectories provides a wealth of information about the conformational preferences of 1,5-dimethoxy-2,4-dinitrobenzene. Key parameters to analyze include the dihedral angles defining the orientation of the methoxy (C-C-O-C) and nitro (C-C-N-O) groups relative to the benzene ring. By plotting the potential energy as a function of these dihedral angles, a potential energy surface can be constructed, revealing the most stable conformers (energy minima) and the energy barriers between them.

Based on studies of related molecules, such as o-dimethoxybenzene and other dinitrobenzene derivatives, several key conformational features can be anticipated for 1,5-dimethoxy-2,4-dinitrobenzene. For instance, the methoxy groups can adopt conformations where the methyl group is either in the plane of the benzene ring (planar) or out of the plane (non-planar or perpendicular). rsc.org The relative orientation of the two methoxy groups and the two nitro groups will be governed by a balance of steric hindrance and electronic effects, including potential intramolecular hydrogen bonding between the oxygen of a methoxy group and a hydrogen on the adjacent methyl group or interactions with the nitro groups. rsc.org

The planarity of the molecule is another important aspect. A crystallographic study of the related compound 1,5-dibromo-2,4-dimethoxybenzene (B1586223) revealed that all its non-hydrogen atoms lie essentially in a common plane. researchgate.net This suggests that a planar or near-planar conformation might be a stable form for 1,5-dimethoxy-2,4-dinitrobenzene as well.

To illustrate the type of data obtained from such simulations, the following tables present hypothetical but plausible results for the conformational analysis of 1,5-dimethoxy-2,4-dinitrobenzene, based on findings for analogous molecules. nih.gov

Table 1: Calculated Relative Energies of Plausible Conformers

| Conformer | Dihedral Angle (C2-C1-O-CH3) | Dihedral Angle (C4-C5-O-CH3) | Relative Energy (kcal/mol) |

| Planar-Syn | ~0° | ~0° | 0.00 |

| Planar-Anti | ~0° | ~180° | 1.5 |

| Non-Planar | ~90° | ~0° | 2.8 |

This table showcases hypothetical relative energies for different orientations of the methoxy groups. The Planar-Syn conformation, where both methyl groups are on the same side of the benzene ring, is assigned a relative energy of zero as the baseline.

Table 2: Key Dihedral Angle Populations at 300 K

| Dihedral Angle | Conformational State | Population (%) |

| C2-C1-O-CH3 | Planar (~0°/180°) | 85 |

| Non-Planar (~90°) | 15 | |

| C4-C5-O-CH3 | Planar (~0°/180°) | 88 |

| Non-Planar (~90°) | 12 | |

| C1-C2-N-O | Twisted | 100 |

This table illustrates the percentage of simulation time the methoxy and nitro groups spend in different rotational states. The nitro groups are expected to be significantly twisted out of the plane of the benzene ring due to steric hindrance from the adjacent methoxy groups.

Research Applications and Contributions to Chemical Science

Role in Advanced Organic Synthesis Strategies

1,5-Dimethoxy-2,4-dinitrobenzene serves as a versatile precursor and intermediate in the synthesis of a range of complex organic molecules and specialty chemicals. The strong activation of the benzene (B151609) ring by the two nitro groups facilitates nucleophilic aromatic substitution reactions, making it a key building block for constructing more elaborate molecular architectures.

The primary role of 1,5-dimethoxy-2,4-dinitrobenzene as a precursor lies in its ability to be transformed into various diamino derivatives. The methoxy (B1213986) groups, activated by the ortho- and para-positioned nitro groups, can be displaced by nucleophiles such as ammonia (B1221849). This reaction is analogous to the well-established synthesis of 1,5-diamino-2,4-dinitrobenzene from 1,5-dichloro-2,4-dinitrobenzene, where ammonia is used to replace the chlorine atoms orgsyn.org.

The resulting 1,5-diamino-2,4-dinitrobenzene is a crucial synthetic intermediate itself. For instance, it can be further reacted to produce compounds like 2,4,5-triaminonitrobenzene through the reduction of one of the nitro groups orgsyn.org. These polyamino-nitroaromatic compounds are foundational building blocks for various heterocyclic and energetic materials. The compound can be synthesized via the etherification of 1,5-difluoro-2,4-dinitrobenzene (B51812) with methanol (B129727), showcasing a reliable pathway to this precursor researchgate.net.

Synthesis of Intermediates from 1,5-Disubstituted-2,4-dinitrobenzene Analogs

| Precursor | Reagent | Product | Significance |

|---|---|---|---|

| 1,5-Dichloro-2,4-dinitrobenzene | Ammonia | 1,5-Diamino-2,4-dinitrobenzene | Precursor for triaminonitrobenzene. orgsyn.org |

| 1,5-Diamino-2,4-dinitrobenzene | Sodium Polysulfide (Reducing Agent) | 2,4,5-Triaminonitrobenzene | Advanced energetic material precursor. orgsyn.org |

| 1,5-Difluoro-2,4-dinitrobenzene | Methanol | 1,5-Dimethoxy-2,4-dinitrobenzene | Demonstrates a key synthesis route for the title compound. researchgate.net |

The structural framework of 1,5-dimethoxy-2,4-dinitrobenzene makes it a valuable intermediate for producing specialty chemicals, particularly those requiring a substituted benzene core. By reducing the two nitro groups, the compound can be converted to 1,5-dimethoxy-2,4-diaminobenzene. Aromatic diamines are pivotal in the synthesis of dyes, polymers, and pharmaceuticals. For example, the related isomer 1,2-dimethoxy-4,5-dinitrobenzene (B14551) is reduced to 1,2-diamino-4,5-dimethoxybenzene, a known building block sigmaaldrich.com.

These diamines can undergo condensation reactions to form complex heterocyclic systems used in various applications. While direct examples for the 1,5-dimethoxy isomer are not prevalent, the chemistry of its analogs, such as 1,4-dimethoxy-2,5-dinitrobenzene (B2897924), highlights its potential. This isomer is used as a precursor for potent bioreductive anti-cancer agents and dyes . The synthesis of such specialty chemicals often relies on the strategic manipulation of functional groups on the dinitrobenzene core.

The field of agrochemistry frequently utilizes nitroaromatic and aminoaromatic compounds as intermediates for herbicides, fungicides, and insecticides. Structurally related compounds to 1,5-dimethoxy-2,4-dinitrobenzene have found utility in this sector. For example, its precursor, 1,5-difluoro-2,4-dinitrobenzene, is recognized as a valuable intermediate in the synthesis of agrochemicals evitachem.com. Similarly, derivatives of 1,4-dimethoxybenzene (B90301) are employed in N-arylation reactions to create molecules for agrochemical use evitachem.com. The combination of methoxy and nitro groups on the benzene ring allows for diverse chemical modifications, making it a plausible candidate for the development of new active agrochemical ingredients.

Applications in Materials Science

The electronic properties of 1,5-dimethoxy-2,4-dinitrobenzene, arising from its "push-pull" nature with electron-donating methoxy groups and electron-withdrawing nitro groups, make it an interesting candidate for materials science research.

Nitroaromatic compounds are the cornerstone of many energetic materials. 1,5-Dimethoxy-2,4-dinitrobenzene can be considered a precursor for the synthesis of more complex and stable explosives. The key step involves the conversion of the methoxy groups to amino groups to form 1,5-diamino-2,4-dinitrobenzene, a known energetic material intermediate orgsyn.org.

Further transformation of this diamine, such as the reduction of a nitro group to an amine, yields triamino-nitroaromatic systems. These compounds, like 2,4,5-triaminonitrobenzene, are often investigated for their explosive properties and improved thermal stability and insensitivity compared to traditional explosives orgsyn.org. The isomer 1,4-dimethoxy-2,5-dinitrobenzene is also noted for its use as a component in explosives and propellants, underscoring the potential of this class of compounds in the field of energetic materials .

Potential Energetic Material Synthesis Pathway

| Starting Material | Potential Intermediate | Target Compound Class | Reference Chemistry |

|---|---|---|---|

| 1,5-Dimethoxy-2,4-dinitrobenzene | 1,5-Diamino-2,4-dinitrobenzene | Polyamino-nitroaromatics | Based on amination of 1,5-dichloro-2,4-dinitrobenzene. orgsyn.org |

| 1,5-Diamino-2,4-dinitrobenzene | 2,4,5-Triaminonitrobenzene | Thermally stable explosives | Based on reduction of the corresponding diamine. orgsyn.org |

The molecular structure of 1,5-dimethoxy-2,4-dinitrobenzene, featuring both electron-donating (methoxy) and electron-withdrawing (nitro) groups, creates an intramolecular charge-transfer system. This "push-pull" configuration is a hallmark of molecules with significant non-linear optical (NLO) properties and is relevant for applications in optoelectronics.

While specific studies on the optoelectronic properties of 1,5-dimethoxy-2,4-dinitrobenzene are not widely reported, its isomers serve as strong indicators of its potential. The electron-deficient ring of 1,4-dimethoxy-2,5-dinitrobenzene makes it suitable for creating charge-transfer materials . Furthermore, 1,2-dimethoxy-4,5-dinitrobenzene is known to be a fluorescent compound that can be used as a molecular probe biosynth.com. This suggests that 1,5-dimethoxy-2,4-dinitrobenzene could also exhibit useful photophysical properties, such as fluorescence or phosphorescence, making it a target for investigation in the development of organic light-emitting diodes (OLEDs), sensors, or other optoelectronic devices.

Design of Charge-Transfer Materials

The unique electronic structure of 1,5-Dimethoxy-2,4-dinitrobenzene, featuring both electron-donating methoxy groups and electron-withdrawing nitro groups, makes it a compound of interest in the design of charge-transfer (CT) materials. evitachem.com Charge-transfer complexes are formed by the association of an electron donor and an electron acceptor molecule, resulting in a weak, reversible ground-state aggregate held together by dipole-dipole interactions. beilstein-journals.org Upon photo-irradiation, these complexes can enter an excited state, facilitating an electron transfer to generate radicals and initiate subsequent chemical reactions. beilstein-journals.org

The study of related dinitrobenzene derivatives provides insight into the potential of 1,5-Dimethoxy-2,4-dinitrobenzene in this field. For instance, theoretical studies on complexes of 1,3,6-trinitro-9,10-phenanthrenequinone with various aromatic π-electron donors have utilized Density Functional Theory (DFT) to determine geometries, frontier orbital energy levels, and the extent of charge transfer. nih.gov Similar computational and experimental approaches, such as those used to study 1,3,5-Tris-(3-Methoxy & 3-Methyl Carboxy) Phenyl Ethynyl Benzene derivatives, can elucidate the donor-acceptor interactions in compounds like 1,5-Dimethoxy-2,4-dinitrobenzene. researchgate.net The presence of both donor (-OCH₃) and acceptor (-NO₂) moieties within the same molecule is crucial for these interactions. researchgate.net The formation of such complexes is often characterized by a broad absorption peak in the visible region of the UV-vis spectrum, known as the charge-transfer band. beilstein-journals.org

Molecular Mechanisms of Biological Interaction and Biochemical Pathways

The biological activity of 1,5-Dimethoxy-2,4-dinitrobenzene is rooted in its ability to interact with cellular components and modulate key biochemical pathways.

Interactions with Biological Macromolecules (e.g., Proteins, DNA)